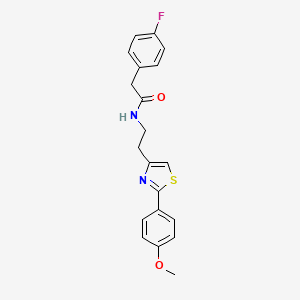
(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds like “this compound” often involves trifluoromethylation of carbon-centered radical intermediates . Various methods are available for their synthesis, including the use of triphenylphosphine to activate an electrophilic trifluoromethylthiolating reagent .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group. This group, which consists of three equivalent C–F bonds, is the strongest single bond in organic compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” typically involve the functionalization of the C–F bond. This is a challenging task in organic synthesis due to the strength of the C–F bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group. This group contributes to the compound’s reactivity and stability .Scientific Research Applications
Lewis Acid Catalysis and Reaction Mechanisms
Tris(pentafluorophenyl)borane, a strong Lewis acid, has been utilized in catalytic hydrometallation reactions, alkylations, and aldol-type reactions. Its unique properties enable the stabilization of less favored tautomeric forms and induce unusual reactions of early metal acetylide complexes, showcasing the broad application potential of Lewis acids in organic and organometallic chemistry (Erker, 2005).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Studies have shown the synthesis and characterization of coordination compounds and MOFs using various ligands and metal ions. For example, the use of benzenepentacarboxylate bridged networks incorporating zinc(II)-hydroxide clusters demonstrates the structural diversity and photoluminescent properties achievable in MOF design (Wang et al., 2008). Another study on zinc(II) and manganese(II) frameworks constructed with a new carboxylic acid ligand highlights the innovative approaches to synthesizing novel MOF materials with potential applications in photoluminescence and catalysis (Lv et al., 2015).
Photoluminescent Properties and Materials Science
The development of zinc(II) 4′-phenyl-terpyridine compounds has shown interesting photoluminescent properties in solid and solution states, suggesting applications in optical materials and sensors (Ma et al., 2013). Additionally, the exploration of asymmetric zinc porphyrin derivatives sensitized graphitic carbon nitride for visible-light-driven H2 production underscores the potential of these materials in renewable energy technologies (Wang et al., 2017).
Organic Synthesis and Molecular Interactions
Research on the dimerization of cinnamic acids and esters provides insights into cyclodimerization processes, offering pathways to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science (Al-Farhan et al., 1992).
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds have been known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of C–F bond activation in organic synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of trifluoromethyl-containing compounds. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Pharmacokinetics
The trifluoromethyl group is known to play an important role in pharmaceuticals, suggesting that it may influence the bioavailability of the compound .
Result of Action
The result of the action of this compound is the production of diverse fluorinated compounds through the selective activation of C–F bonds . This process is part of the broader field of C–F bond activation in organic synthesis .
Action Environment
The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound’s action, efficacy, and stability may be influenced by these environments.
Future Directions
The future directions in the study of “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” and similar compounds could involve further exploration of the C–F bond functionalization . This could lead to the development of new synthesis methods and applications in various fields such as pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
(Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTJGTZUUSSVMZ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)
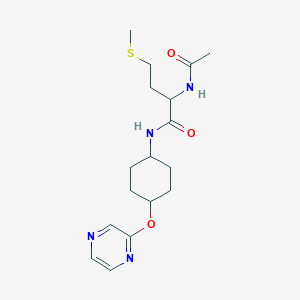
![2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2696809.png)

![5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2696813.png)
![5-(5-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)
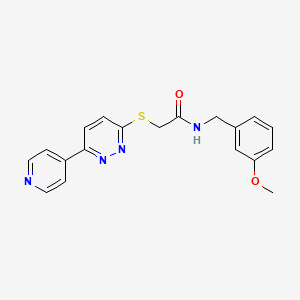
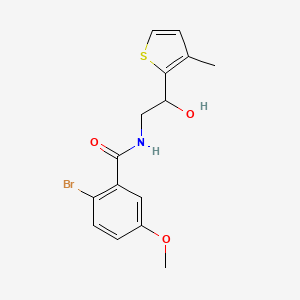
![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
![6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2696823.png)
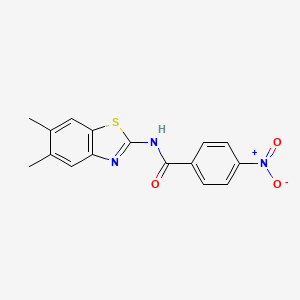
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)
